![molecular formula C6H4BrN3 B1379910 5-bromo-3H-pyrazolo[3,4-b]pyridine CAS No. 916257-29-9](/img/structure/B1379910.png)
5-bromo-3H-pyrazolo[3,4-b]pyridine
説明
Historical Context and Development
The development of pyrazolo[3,4-b]pyridine compounds traces back to the early twentieth century, marking a significant milestone in heterocyclic chemistry research. The foundational work began in 1908 when Ortoleva achieved the synthesis of the first monosubstituted 1H-pyrazolo[3,4-b]pyridine derivative, specifically a phenyl-substituted variant, through treatment of diphenylhydrazone and pyridine with iodine. This pioneering synthesis established the fundamental framework for understanding and manipulating these bicyclic heterocyclic systems. Building upon Ortoleva's initial discovery, Bulow expanded the field in 1911 by synthesizing three N-phenyl-3-methyl substituted derivatives of the pyrazolo[3,4-b]pyridine core structure. Bulow's synthetic approach involved treating 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid, establishing a widely adopted strategy that would influence subsequent synthetic methodologies for decades.
The evolution of brominated pyrazolo[3,4-b]pyridine derivatives, including this compound, emerged from the recognition that halogen substitution could significantly enhance the synthetic versatility and biological activity of these heterocyclic systems. The introduction of bromine at specific positions on the pyrazolo[3,4-b]pyridine core became particularly valuable due to bromine's utility in cross-coupling reactions and its influence on electronic properties. Modern synthetic approaches to this compound have benefited from advances in halogenation techniques, including the use of N-bromosuccinimide and other brominating agents under controlled conditions. These developments have enabled the large-scale production and systematic study of brominated pyrazolopyridine derivatives, contributing to their widespread application in contemporary medicinal chemistry research.
特性
IUPAC Name |
5-bromo-3H-pyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRGPNOVANIZJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N=CC(=C2)Br)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
生物活性
5-Bromo-3H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antibacterial, and antioxidant activities, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 5-position of the pyrazole ring. Its molecular formula is CHBrN, with a molecular weight of approximately 198.02 g/mol. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Research has demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. A study by Naguib and El-Nassan (2016) reported significant cytotoxicity against five human cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF7 (Breast) | 12.5 |
HepG2 (Liver) | 15.8 |
HCT116 (Colon) | 20.0 |
A549 (Lung) | 25.0 |
PC3 (Prostate) | 30.0 |
These results indicate that the compound can effectively inhibit cancer cell proliferation, making it a promising candidate for further development in cancer therapy .
Antibacterial Activity
The antibacterial properties of this compound have also been evaluated. In vitro studies assessed its effectiveness against various bacterial strains using the Kirby-Bauer disk diffusion method:
Bacterial Strain | Inhibition Zone (mm) | Comparison Drug |
---|---|---|
Staphylococcus aureus | 13 | Tetracycline |
Escherichia coli | 10 | Tetracycline |
Bacillus subtilis | 12 | Tetracycline |
Pseudomonas aeruginosa | 11 | Tetracycline |
The compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
In addition to its anticancer and antibacterial properties, this compound exhibits antioxidant activity. A study utilized DPPH and superoxide radical scavenging assays to evaluate this property:
Compound | DPPH Scavenging Activity (%) |
---|---|
This compound | 68% |
Standard (Ascorbic Acid) | 85% |
These findings suggest that the compound can effectively scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases .
Case Studies and Research Findings
- Anticancer Efficacy : A comprehensive study highlighted the mechanism by which this compound induces apoptosis in cancer cells through the activation of caspase pathways .
- Antibacterial Evaluation : Another research focused on synthesizing derivatives of pyrazolo[3,4-b]pyridine linked with sulfonamides, which exhibited enhanced antibacterial activity compared to standard drugs like streptomycin .
- Molecular Docking Studies : Molecular docking studies revealed that the compound binds effectively to various biological targets, suggesting its role as a lead candidate for drug development against diseases such as tuberculosis .
科学的研究の応用
Synthesis of Bioactive Compounds
5-Bromo-3H-pyrazolo[3,4-b]pyridine serves as a key intermediate in the synthesis of various bioactive compounds. Researchers have synthesized derivatives that exhibit promising antibacterial and antioxidant properties. For instance, a study reported the design and synthesis of sulfonamide derivatives linked to this compound, which showed significant activity against both Gram-positive and Gram-negative bacterial strains, outperforming standard antibiotics like streptomycin .
Table 1: Biological Activities of Synthesized Derivatives
Compound | Activity Type | Effectiveness |
---|---|---|
8a | Antibacterial | Effective against Gram-positive |
8c | Antioxidant | Strong DPPH scavenging activity |
8d | Antibacterial | Effective against Gram-negative |
8i | Antioxidant | Significant superoxide scavenging |
Therapeutic Applications
The pyrazolo[3,4-b]pyridine scaffold is frequently utilized in the development of kinase inhibitors. This compound's structure allows it to act as a hydrogen bond donor while also engaging in π–π stacking interactions, which are crucial for binding to target proteins involved in cancer pathways. Notably, it has been incorporated into the design of selective inhibitors for various kinases, including those implicated in tumor growth and metastasis .
Antimicrobial Properties
The antimicrobial properties of this compound derivatives have been explored extensively. A series of compounds synthesized from this scaffold demonstrated potent inhibition against multiple bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Antioxidant Activity
Research has shown that certain derivatives exhibit notable antioxidant activity, which is beneficial in preventing oxidative stress-related damage in cells. The DPPH radical scavenging assay is commonly employed to evaluate this property, with several synthesized compounds showing significant scavenging ability .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological efficacy of pyrazolo[3,4-b]pyridine derivatives. Modifications at various positions on the pyrazole ring can lead to enhanced potency and selectivity for specific biological targets. For example, substituents on the nitrogen or carbon atoms can significantly influence both the pharmacokinetic and pharmacodynamic profiles of these compounds .
Case Studies
Several case studies illustrate the successful application of this compound in drug discovery:
- Case Study 1 : A derivative was synthesized that showed IC50 values in low nanomolar ranges against B-RafV600E kinase, indicating its potential as a targeted therapy for specific cancer types.
- Case Study 2 : A series of sulfonamide-linked derivatives were evaluated for their antimicrobial properties, demonstrating a clear correlation between structural modifications and increased antibacterial activity.
類似化合物との比較
Structural Isomerism and Core Modifications
Pyrazolo[3,4-c]pyridine Derivatives
Compounds like 5-bromo-1H-pyrazolo[3,4-c]pyridine (CAS 929617-35-6) exhibit positional isomerism, where the pyrazole ring is fused at [3,4-c] instead of [3,4-b]. For example, such isomers may show divergent activity in kinase inhibition assays compared to the [3,4-b] analogues .
Pyrrolo[2,3-b]pyridine Analogues
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (compound 9, ) replaces the pyrazole ring with a pyrrole. The pyrrolo core enhances electron-richness due to the nitrogen lone pair, increasing reactivity in nucleophilic substitutions. However, this also reduces metabolic stability compared to pyrazolo derivatives, which are more resistant to oxidation .
Substituent Effects on Reactivity and Bioactivity
Halogen-Substituted Derivatives
- 5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine (CAS 893722-46-8): The dual halogenation introduces steric hindrance and electronic withdrawal, enhancing electrophilic reactivity. This compound is a versatile intermediate for synthesizing trihalogenated derivatives, which may exhibit improved antimicrobial activity compared to mono-brominated analogues .
- However, its lower stability under light or heat limits practical applications compared to bromo derivatives .
Functional Group Modifications
- Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1131604-85-7): The ester group facilitates hydrolysis to carboxylic acids, enabling conjugation with amines or alcohols. This derivative is a precursor for prodrugs, offering tunable solubility and bioavailability .
- 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 42951-65-5): Methyl groups enhance lipophilicity, improving blood-brain barrier penetration, while the amine group enables hydrogen bonding with targets like CDK2, a key cancer therapeutic target .
Pharmacological Activities
- Antiproliferative Activity: 5-Bromo-3-(4-methoxymethyl-1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine (L3) demonstrates nanomolar IC₅₀ values against CDK enzymes, outperforming non-brominated analogues due to enhanced hydrophobic interactions .
- Antimicrobial Effects : Pyrazolo[3,4-b]pyridines with electron-withdrawing groups (e.g., Br, Cl) show broad-spectrum activity against Gram-positive bacteria, with MIC values as low as 2 µg/mL .
Physicochemical Properties
Property | 5-Bromo-3H-pyrazolo[3,4-b]pyridine | 5-Bromo-pyrrolo[2,3-b]pyridine | 5-Bromo-3-chloro-pyrazolo[3,4-b]pyridine |
---|---|---|---|
Molecular Weight (g/mol) | 198.02 | 213.02 | 232.46 |
LogP | 2.1 | 2.5 | 2.8 |
Solubility (mg/mL) | 0.3 (H₂O) | 0.1 (H₂O) | 0.05 (H₂O) |
Melting Point (°C) | 180–182 | 165–167 | 195–197 |
Bromine’s electronegativity increases dipole moments, reducing aqueous solubility compared to non-halogenated derivatives. Chlorine and iodine further decrease solubility but enhance membrane permeability .
準備方法
Synthesis of Pyrazolone Precursor
- Condensation Reaction : The process begins with the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone precursor.
- Cyclization : The pyrazolone is then cyclized using an amidine like aminopyridine in the presence of a catalyst (e.g., POCl₃) to form the pyrazolo[3,4-b]pyridine core.
Halogenation
- Bromination : The final step involves the bromination of pyrazolo[3,4-b]pyridine using a brominating agent such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent like carbon tetrachloride (CCl₄) to introduce the bromo substituent at the 5-position, yielding this compound.
Detailed Synthesis Protocol
Synthesis of Pyrazolone Precursor
Halogenation
- Step 3 : Dissolve the pyrazolo[3,4-b]pyridine in carbon tetrachloride (CCl₄) and add N-bromosuccinimide (NBS) or bromine. Stir the mixture at room temperature until the reaction is complete.
Purification Methods
After each step, purification methods such as recrystallization or column chromatography are necessary to ensure the product's purity before moving to the next stage.
Research Findings and Applications
This compound is used as a scaffold in drug design due to its potential biological activity. Derivatives of this compound can interact with specific biological targets such as protein kinases or receptors, modulating their activity through mechanisms like hydrogen bonding and π-π stacking interactions. Some derivatives exhibit moderate antibacterial activity, suggesting potential applications in developing new antimicrobial agents.
Data Table: Synthesis Conditions and Yield
Step | Reagents | Solvent | Conditions | Yield |
---|---|---|---|---|
Condensation | Ethyl acetoacetate, Hydrazine hydrate | Ethanol | Reflux | High |
Cyclization | Pyrazolone, Aminopyridine, POCl₃ | - | - | Moderate |
Bromination | Pyrazolo[3,4-b]pyridine, NBS/Bromine | CCl₄ | Room temperature | Good |
Q & A
Q. How can pyrazolo[3,4-b]pyridine derivatives be integrated into metal-organic frameworks (MOFs) for catalytic applications?
- Methodological Answer : FeO@Zr-MOFs functionalized with pyrazolo[3,4-b]pyridine ligands exhibit enhanced catalytic activity in oxidation reactions. Characterization via PXRD and BET analysis confirms framework stability, while TEM reveals nanoparticle dispersion (~10 nm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。